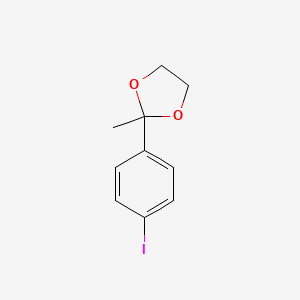

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDUOQYSUWLBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 4 Iodophenyl 2 Methyl 1,3 Dioxolane

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane is the most reactive site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions and broader substrate scope. Palladium complexes are the most commonly used catalysts for these transformations. tcichemicals.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction provides a direct route to a variety of substituted biphenyl (B1667301) derivatives. The general reaction scheme involves the coupling of the iodo-dioxolane with a suitable arylboronic acid.

A typical procedure for the Suzuki-Miyaura coupling of an aryl iodide involves a palladium catalyst such as Pd(PPh₃)₄ or one generated in situ from a precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. tcichemicals.com A base, such as potassium carbonate or cesium fluoride (B91410), is essential for the activation of the organoboron species. nih.gov The reaction is typically carried out in a solvent mixture, for instance, THF/water. nih.gov The choice of ligand can significantly influence the reaction's efficiency and stereochemical outcome. nih.govnih.gov

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | RT | High | nih.gov |

| 4-Tolylboronic acid | Pd(OAc)₂/TPPTS | Na₂CO₃ | Acetonitrile (B52724)/H₂O | 80 | Good | nih.gov |

| 4-Methoxyphenylboronic acid | Na₂[Pd(BuHSS)] | K₂CO₃ | H₂O | 80 | Excellent | nih.gov |

Note: This table presents representative conditions for Suzuki-Miyaura coupling of aryl iodides. Yields are general indications from related literature.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding a substituted alkyne. researchgate.netwikipedia.org This reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials. researchgate.net For this compound, this reaction allows for the introduction of an alkynyl moiety at the 4-position of the phenyl ring.

The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. chemicalbook.com However, copper-free conditions have also been developed to prevent the undesired homocoupling of the alkyne. nih.gov The choice of palladium source, ligand, and base can be tailored to optimize the reaction for specific substrates. organic-chemistry.org For instance, the coupling of aryl bromides with 2-methyl-3-butyn-2-ol (B105114) has been achieved using a Pd(OAc)₂/P(p-tol)₃ catalyst system with DBU as the base. beilstein-journals.org

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | High | nih.gov |

| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂/P(p-tol)₃ | None | DBU | - | 80 | Good | beilstein-journals.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Benzene (B151609) | RT | High | wikipedia.org |

Note: This table presents representative conditions for Sonogashira coupling of aryl halides. Yields are general indications from related literature.

Heck Reactions and Olefination Strategies

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction is a versatile tool for creating carbon-carbon bonds and is widely used in organic synthesis. organic-chemistry.org The reaction of this compound with various alkenes would lead to the formation of stilbene-like derivatives, where the dioxolane-protected acetyl group is attached to a styrenyl moiety.

The Heck reaction is catalyzed by palladium complexes, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base like triethylamine (B128534) or sodium acetate. nih.govlibretexts.org The regioselectivity of the reaction is influenced by the nature of the alkene and the reaction conditions. In a related study, the Heck arylation of butyl vinyl ether in ethylene (B1197577) glycol led to the formation of a cyclic ketal, demonstrating the potential for cascade reactions. liv.ac.uk

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | Reflux | Good | organic-chemistry.org |

| n-Butyl acrylate | Pd(OAc)₂/Phosphine-Imidazolium Salt | - | - | - | High | organic-chemistry.org |

| Ethyl crotonate | Pd EnCat®40 | AcONa | DMF | 105 | Good | nih.gov |

Note: This table presents representative conditions for Heck reactions of aryl halides. Yields are general indications from related literature.

Stille and Negishi Coupling Methodologies

The Stille reaction couples an organotin compound with an organic halide, while the Negishi reaction utilizes an organozinc reagent. wikipedia.orgorganic-chemistry.org Both are powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. organic-chemistry.orgnih.gov The reaction of this compound with appropriate organostannane or organozinc reagents would provide access to a wide array of substituted aromatic compounds.

In the Stille reaction, the use of additives like CuI can significantly increase the reaction rate. harvard.edu The toxicity of organotin compounds is a drawback, leading to the increased popularity of the Suzuki coupling. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the wide availability of organozinc reagents. nih.gov The choice of catalyst and ligand is crucial for achieving high yields, with palladacycle precatalysts showing high efficiency in some cases. nih.gov A copper-catalyzed version of the Negishi coupling has also been developed as a more sustainable alternative to palladium. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Stille | Aryl-Sn(n-Bu)₃ | Pd(PPh₃)₄ | DMF | 80 | Good | harvard.edu |

| Stille | Vinyl-Sn(n-Bu)₃ | Pd₂(dba)₃/AsPh₃/CuI | DMF | 60 | Moderate | harvard.edu |

| Negishi | Aryl-ZnCl | Pd(OAc)₂/SPhos | THF | RT | High | researchgate.net |

| Negishi | Benzyl-ZnBr | CoBr₂ | DMAc | RT | Good | nih.gov |

Note: This table presents representative conditions for Stille and Negishi couplings of aryl halides. Yields are general indications from related literature.

Catalyst Development and Ligand Effects in Cross-Coupling of this compound

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the catalyst and the ligands coordinated to the palladium center. tcichemicals.commdpi.com For a substrate like this compound, the choice of ligand can influence reaction rates, yields, and the tolerance of other functional groups.

Generally, electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (B79228) or biarylphosphines like SPhos and XPhos, can enhance the catalytic activity, particularly for less reactive aryl chlorides or sterically hindered substrates. tcichemicals.com N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering both high activity and stability to the palladium catalyst. tcichemicals.com Palladacycle catalysts are another class of precatalysts that can efficiently generate the active Pd(0) species, leading to improved reaction outcomes. nih.gov The choice of solvent can also play a role, though some studies suggest that for reactions like the Suzuki-Miyaura coupling, the solvent effect may not be as critical as other parameters. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that is generally less common than electrophilic aromatic substitution for aryl halides. libretexts.org SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In the case of this compound, the phenyl ring is not substituted with strong electron-withdrawing groups like nitro groups. The dioxolane-protected acetyl group is not sufficiently electron-withdrawing to significantly activate the aryl iodide towards SNAr. Therefore, it is expected that this compound would be largely unreactive towards nucleophilic aromatic substitution under typical SNAr conditions. For SNAr to occur, more forcing conditions or the introduction of strong electron-withdrawing groups on the aromatic ring would likely be necessary. Dynamic nucleophilic aromatic substitution has been explored with highly electron-deficient systems like tetrazines, highlighting the stringent electronic requirements for such reactivity. nih.gov

Activated SNAr Pathways on the Iodophenyl System

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides. However, the viability of this pathway is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) on the aromatic ring. For SNAr to proceed, the aromatic ring must be "activated" by strong EWGs (like -NO2 or -CN) positioned ortho or para to the leaving group. These groups stabilize the negative charge of the intermediate Meisenheimer complex.

In the case of this compound, the iodide atom is a relatively poor leaving group for SNAr compared to fluoride or chloride. Furthermore, the molecule lacks the requisite strong electron-withdrawing groups to sufficiently activate the ring for this reaction pathway. The 2-methyl-1,3-dioxolan-2-yl group is not a strong EWG. Consequently, traditional SNAr reactions are not a favored or efficient pathway for nucleophilic substitution on this compound under standard conditions. The reaction would require harsh conditions and would likely result in low yields, with other reaction pathways being far more accessible.

Ligand-Promoted Nucleophilic Substitutions

In contrast to the challenging SNAr pathway, the carbon-iodine bond in this compound is highly susceptible to a variety of powerful palladium-catalyzed cross-coupling reactions. These ligand-promoted transformations are the most important methods for functionalizing the aryl ring of this compound. The dioxolane group is generally stable under the typically basic or neutral conditions of these reactions. acs.org

Key ligand-promoted reactions for this substrate include:

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. frontiersin.orgresearchgate.netdntb.gov.ua It is a versatile method for forming new carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups, including the ketal present in the target molecule. nih.gov

Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling the aryl iodide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for creating substituted alkenes from aryl halides. youtube.comlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes and can be performed under mild conditions. youtube.comresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a premier method for synthesizing aryl amines, largely replacing older, harsher methods. nih.govrsc.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Ar-Ar' | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Ar-CH=CH-R | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Ar-C≡C-R | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Ar-NR₂ | Pd(0) catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) |

Electrophilic Aromatic Substitution Studies on the Iodophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the substituents already present.

Regioselectivity and Directing Group Effects

The regioselectivity of an EAS reaction on this compound is determined by the combined directing effects of the iodo- and the 2-methyl-1,3-dioxolan-2-yl groups.

Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. However, they are ortho, para-directors because of their positive resonance effect (+M), where their lone pairs can donate electron density to stabilize the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. wikipedia.orgorganicchemistrytutor.comyoutube.com

In this compound, the two substituents are in a para relationship. The iodo group directs incoming electrophiles to its ortho positions (C2 and C6), and the dioxolane group directs to its ortho positions (C3 and C5). Therefore, all four available positions on the ring are activated to some degree. However, the dioxolane group is an activating group, while the iodo group is a deactivating one. This suggests that substitution will be primarily directed by the more powerful activating dioxolane group, favoring attack at the positions ortho to it, namely C3 and C5.

Nitration and Halogenation Reactions (excluding iodination)

Nitration and halogenation are classic examples of electrophilic aromatic substitution. sci-hub.seresearchgate.net

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). sci-hub.se For this compound, the reaction would proceed as follows:

Based on the directing effects discussed previously, the nitro group would be directed to the positions ortho to the activating dioxolane group (C3 and C5). The existence of 2-methyl-2-(4-nitrophenyl)-1,3-dioxolane (B3049024) confirms that the 2-methyl-1,3-dioxolan-2-yl group is indeed ortho, para-directing.

Halogenation (Chlorination/Bromination): Aromatic chlorination or bromination typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the dihalogen molecule (e.g., Cl₂ or Br₂) and generate a stronger electrophile. mt.com Similar to nitration, the incoming halogen atom (Cl⁺ or Br⁺) would be directed to the C3 and C5 positions.

Dioxolane Ring Stability and Transformation under Various Reaction Conditions

The 1,3-dioxolane (B20135) ring is a cyclic ketal, a functional group widely used in organic synthesis as a protecting group for ketones and aldehydes. Its stability is highly dependent on the pH of the reaction medium.

The dioxolane ring is highly stable under neutral and basic conditions. This robustness allows it to remain intact during a wide array of chemical transformations performed on other parts of the molecule, such as the palladium-catalyzed cross-coupling reactions mentioned earlier. acs.org However, the ring is labile under acidic conditions.

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The primary transformation of the dioxolane ring is its acid-catalyzed hydrolysis, which serves as a deprotection step to regenerate the original carbonyl compound. libretexts.org This reaction is typically carried out by treating the compound with a dilute aqueous acid, such as HCl or H₂SO₄, often with gentle heating. acs.org

The mechanism for the acid-catalyzed hydrolysis of this compound proceeds via an A-1 type mechanism:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺). libretexts.org

Ring Opening: The protonated intermediate undergoes cleavage of a carbon-oxygen bond to open the ring, forming a resonance-stabilized oxocarbenium ion. This step is the rate-determining step. The positive charge is stabilized by the adjacent oxygen atom and the phenyl ring.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A proton is transferred from the newly added hydroxyl group to a water molecule, forming an intermediate hemiacetal.

Protonation and Elimination: The hydroxyl group of the ethylene glycol moiety is protonated, turning it into a good leaving group (H₂O). Subsequent elimination regenerates the carbonyl group and releases ethylene glycol.

Catalyst Regeneration: A final deprotonation step yields the final product, 4-iodoacetophenone, and regenerates the acid catalyst.

The rate of this hydrolysis can be influenced by substituents on the aromatic ring. Studies on similar structures have shown that electron-donating groups can stabilize the carbocation intermediate, potentially affecting the reaction rate. acs.org The stability of related dioxolanes has been shown to be questionable even at neutral pH over time, while hydrolysis occurs on the order of hours at pH 3. grafiati.com

| Reagent System | Solvent | Typical Conditions | Products |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | Water/THF or Water/Acetone | Room Temperature to Reflux | 4-Iodoacetophenone, Ethylene Glycol |

| p-Toluenesulfonic acid (PTSA) | Acetone/Water | Room Temperature | 4-Iodoacetophenone, Ethylene Glycol |

Chemo-selective Transformations of the Dioxolane Ring

The primary chemo-selective reaction involving the dioxolane ring in this compound is its cleavage to regenerate the parent ketone. This deprotection is a crucial step in synthetic sequences where the dioxolane has served its purpose of protecting the carbonyl group.

Acid-Catalyzed Hydrolysis (Deprotection)

The table below details several reagents and conditions that can be employed for the chemo-selective deprotection of dioxolanes.

Table 2: Methods for Chemoselective Deprotection of 2-Aryl-1,3-Dioxolanes

| Reagent/Catalyst | Solvent(s) | Conditions | Comments |

|---|---|---|---|

| Aqueous HCl or H₂SO₄ | Acetone, THF, H₂O | Room Temperature to Reflux | Classic, effective method; may not be suitable for highly acid-sensitive substrates. organic-chemistry.org |

| p-Toluenesulfonic acid (p-TsOH) | Acetone, H₂O | Room Temperature | Widely used, effective Brønsted acid catalyst. chemicalbook.com |

| Iodine (catalytic) | CH₃CN, H₂O | Room Temperature | Mild and neutral conditions, tolerates many sensitive groups. organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Nitromethane, H₂O | Room Temperature | Chemoselective cleavage under nearly neutral conditions. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | Catalytic deprotection in water, rapid reaction. organic-chemistry.orgwikipedia.org |

| Zirconium tetrachloride (ZrCl₄) | CH₂Cl₂ | Room Temperature | Efficient and chemoselective Lewis acid catalyst. organic-chemistry.org |

Applications of 2 4 Iodophenyl 2 Methyl 1,3 Dioxolane As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Aromatic Compounds

The aryl iodide moiety of 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane is a key handle for the construction of more elaborate aromatic systems through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent application of this compound for the synthesis of biaryl compounds. In this reaction, the aryl iodide is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. This methodology allows for the creation of a diverse range of substituted biphenyls, where one of the phenyl rings carries the 2-methyl-1,3-dioxolan-2-yl group. This group can later be hydrolyzed to the corresponding acetyl group, providing access to substituted acetylbiphenyls, which are important precursors for various pharmaceuticals and materials.

While direct, extensive examples of this specific compound in the synthesis of large polycyclic aromatic hydrocarbons are not prevalent in readily available literature, the principle of its utility is clear. By participating in iterative cross-coupling reactions, the 4-(2-methyl-1,3-dioxolan-2-yl)phenyl unit can be incorporated into larger polycyclic frameworks. For instance, after an initial Suzuki coupling, the resulting biaryl system could undergo further functionalization and subsequent intramolecular cyclization to form more complex, fused aromatic rings.

The versatility of this compound extends to the introduction of a wide array of functional groups at the 4-position of the phenyl ring through various palladium-catalyzed cross-coupling reactions.

The Heck reaction allows for the coupling of the aryl iodide with alkenes to form substituted styrenes. The resulting products contain a vinyl group attached to the phenyl ring bearing the protected ketone, which can be further elaborated.

The Sonogashira coupling enables the introduction of an alkyne moiety by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates for the construction of more complex molecules, including polymers and pharmaceuticals.

The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This reaction couples the aryl iodide with primary or secondary amines, leading to the synthesis of N-aryl amines. These products are precursors to a variety of nitrogen-containing compounds.

The following table summarizes some key cross-coupling reactions involving this compound:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Arylalkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | N-Arylamine |

Building Block for Heterocyclic Systems

The reactivity of the aryl iodide and the latent carbonyl functionality make this compound a valuable starting material for the synthesis of various heterocyclic compounds.

The synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant biological and electronic properties, can be envisioned using this compound as a precursor. nih.govbeilstein-journals.orgnih.gov A common strategy for carbazole (B46965) synthesis involves the palladium-catalyzed intramolecular C-H arylation of a diarylamine precursor. nih.govgoogle.com In this context, this compound could first undergo a Buchwald-Hartwig amination with an appropriately substituted aniline. The resulting diarylamine, after deprotection of the ketone, could then undergo an intramolecular cyclization to furnish a substituted carbazole. acs.orgacs.org While direct literature examples for this specific substrate are not abundant, the synthetic strategy is well-established for related o-haloanilines. pharmaffiliates.com

Quinazolines are another important class of nitrogen-containing heterocycles. nih.gov Their synthesis can involve the reaction of an anthranilic acid derivative with a suitable electrophile. While a direct route from this compound is not immediately obvious, its derivatives could serve as precursors. For instance, the iodo group could be transformed into a carboxylic acid or an amino group, which could then participate in a quinazoline-forming reaction sequence.

The synthesis of dibenzofurans, which are oxygen-containing heterocycles, often proceeds via the intramolecular coupling of diaryl ethers. A plausible route starting from this compound would involve an initial Ullmann condensation or Buchwald-Hartwig O-arylation with a phenol. The resulting diaryl ether could then undergo a palladium-catalyzed intramolecular direct arylation to form the dibenzofuran (B1670420) core.

Similarly, the synthesis of dibenzothiophenes, sulfur-containing analogues of dibenzofurans, can be achieved through related strategies involving the intramolecular cyclization of diaryl sulfides. These diaryl sulfides could be prepared from this compound via a C-S cross-coupling reaction with a thiophenol.

Role in the Elaboration of Complex Molecular Architectures

The 4-(2-methyl-1,3-dioxolan-2-yl)phenyl moiety, derived from this compound, serves as a valuable building block in the assembly of more complex and biologically active molecules. The dioxolane group not only acts as a protecting group for the ketone but can also influence the stereochemical outcome of reactions at adjacent centers.

In medicinal chemistry, the introduction of the 4-acetylphenyl group is often desired, and this compound provides a convenient way to install this fragment via cross-coupling, with the deprotection step occurring late in the synthetic sequence. This strategy has been employed in the synthesis of various enzyme inhibitors and receptor modulators. For example, dioxolane-containing fragments have been incorporated into platinum(II) complexes with potential antitumor activity and into molecules targeting G-protein coupled receptors.

The ability to perform a variety of cross-coupling reactions on the aryl iodide, coupled with the stability and eventual deprotection of the dioxolane group, allows for a modular approach to the synthesis of complex targets. This step-wise construction, where different fragments are introduced sequentially, is a cornerstone of modern organic synthesis and highlights the importance of versatile building blocks like this compound.

Convergent Synthesis Approaches

The most prominent applications involve Suzuki-Miyaura, Sonogashira, and Heck couplings, which are fundamental tools for C-C bond formation. organic-chemistry.orgorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester, to form a biaryl linkage. libretexts.orgmdpi.com The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. libretexts.org By using this compound, chemists can synthesize complex biaryl structures where one of the aryl rings contains a protected acetyl group, which can be unveiled for further transformations. mdpi.com

Sonogashira Coupling: This method creates a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst and a copper(I) co-catalyst under basic conditions. organic-chemistry.orglibretexts.org This approach is invaluable for the synthesis of arylalkynes, which are precursors to conjugated polymers, pharmaceuticals, and other functional organic materials. wikipedia.orgnih.gov The use of this compound allows for the introduction of a protected acetylphenyl group onto an alkyne backbone. nih.gov

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. organic-chemistry.org This reaction is particularly useful for synthesizing substituted styrenes and other vinylarenes, with a general preference for forming the trans isomer. organic-chemistry.orgyoutube.com

The following table summarizes the application of this compound in these key convergent coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Significance |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl or Aryl-Vinyl | Construction of biaryl and styrenyl backbones. libretexts.orgmdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Aryl-Alkyne | Synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org |

| Heck Reaction | Alkene | Pd(0) or Pd(II) complex, Base (e.g., Et₃N) | Aryl-Alkene (Vinylation) | Forms substituted alkenes, often with high stereoselectivity. organic-chemistry.orglibretexts.org |

Tandem and Cascade Reactions Utilizing this compound

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. The reactivity of the aryl iodide in this compound can be harnessed to initiate such sequences.

A prime example is a domino Sonogashira coupling followed by an intramolecular cyclization. In a hypothetical but well-precedented sequence, this compound could be coupled with a terminal alkyne that also contains a nucleophilic group, such as a phenol. After the initial palladium-catalyzed coupling forms the arylalkyne intermediate, a subsequent intramolecular cyclization (e.g., an annulation) can occur in the same pot, leading to the formation of complex heterocyclic systems like substituted benzofurans. organic-chemistry.org For instance, coupling with a propargyl alcohol derivative could be followed by an intramolecular cyclization to build a furan (B31954) ring fused to the phenyl group. The stability of the dioxolane protecting group is critical for the success of these one-pot syntheses, as it prevents unwanted side reactions of the ketone.

Contributions to Materials Science and Polymer Chemistry

The unique structural attributes of this compound also make it a valuable precursor in the fields of materials science and polymer chemistry. It serves as a building block for creating functional polymers and advanced organic materials with tailored electronic and photophysical properties.

Monomer for Polymer Synthesis

This compound can function as an A-B type monomer in step-growth polymerization reactions. The aryl iodide provides a reactive site for polymerization through repetitive cross-coupling reactions. For instance, under conditions for Suzuki or Sonogashira polycondensation, the molecule can be polymerized to form conjugated polymers.

In a Suzuki polycondensation, the monomer would first be converted to its corresponding boronic acid or ester derivative. The subsequent polymerization of this A-B monomer, catalyzed by a palladium complex, would yield a poly(phenylene) derivative. Alternatively, Yamamoto coupling, which involves the palladium-catalyzed homocoupling of aryl halides, could be used to directly polymerize this compound. These methods lead to the formation of rigid-rod polymers with extended π-conjugation, which is a key characteristic of conductive and photoactive polymers. mdpi.com The presence of the methyl-1,3-dioxolane side group can enhance the solubility of the resulting polymer in common organic solvents, which is crucial for processing and device fabrication.

Precursor for Advanced Organic Materials

Beyond polymerization, this compound is a precursor for a range of advanced organic materials, including electroluminescent polymers for Organic Light-Emitting Diodes (OLEDs), materials for molecular electronics, and functional dyes. nih.govresearchgate.net

The synthesis of these materials often begins with a cross-coupling reaction to build a conjugated core structure. For example, by coupling the monomer with a suitable di-alkyne, a poly(arylene-ethynylene) (PAE) polymer can be synthesized. researchgate.net These polymers are often highly fluorescent and are investigated for use in OLEDs and chemical sensors.

A key advantage of using this compound is the synthetic versatility offered by the protected ketone. After the main conjugated backbone of a material is constructed, the dioxolane groups can be hydrolyzed under mild acidic conditions to regenerate the ketone carbonyls. This ketone functionality can then be used for:

Post-functionalization: The carbonyl group can be a site for further chemical modification, allowing for the fine-tuning of the material's electronic properties, solubility, or solid-state morphology.

Crosslinking: The ketone can participate in crosslinking reactions to enhance the thermal stability and mechanical properties of polymer films.

Attachment to Surfaces: The carbonyl group can serve as a handle to anchor the material onto substrates or nanoparticles.

This strategy of using a protected functional group allows for the creation of complex and highly functional materials that would be difficult to synthesize if the reactive ketone were present during the initial coupling reactions.

The table below outlines the potential of polymers derived from this compound.

| Polymer Type | Polymerization Method | Key Polymer Features | Potential Applications |

| Poly(phenylene) | Yamamoto or Suzuki Polycondensation | Rigid, conjugated backbone; Soluble due to side groups. | Conductive plastics, OLEDs. mdpi.com |

| Poly(arylene-ethynylene) | Sonogashira Polycondensation | Highly fluorescent, extended π-conjugation. | Electroluminescent materials, chemical sensors. researchgate.net |

| Functionalized Polymers | Post-polymerization deprotection and modification | Tunable electronic and physical properties. | Advanced functional materials, smart materials. |

Advanced Spectroscopic and Analytical Methodologies for Studying 2 4 Iodophenyl 2 Methyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the iodophenyl ring will typically appear as a set of two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atom and the dioxolane moiety. The four protons of the ethylene (B1197577) glycol unit in the dioxolane ring are expected to show a complex multiplet, or two distinct multiplets, in the upfield region. The methyl group attached to the C2 position of the dioxolane ring will present as a sharp singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Key signals would include those for the quaternary carbon of the dioxolane ring (C2), the methyl carbon, the two equivalent carbons of the dioxolane ring's ethylene bridge, and the six distinct carbons of the 4-iodophenyl group. The carbon atom bonded to the iodine (C-I) is expected to have a characteristic chemical shift in the lower field region of the aromatic signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.6 | ~25 |

| Dioxolane (OCH₂CH₂O) | ~4.0 | ~65 |

| Aromatic (CH adjacent to C-dioxolane) | ~7.5 (d) | ~138 |

| Aromatic (CH adjacent to C-I) | ~7.7 (d) | ~128 |

| Quaternary (C-dioxolane) | - | ~108 |

| Quaternary (C-I) | - | ~95 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their ortho relationship. It would also show correlations among the protons of the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the singlet of the methyl protons would correlate with the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in establishing the connectivity between different fragments of the molecule. Key correlations would be observed between the methyl protons and the quaternary C2 of the dioxolane ring, as well as the aromatic protons and the carbons of the phenyl ring and the C2 carbon.

Together, these 2D NMR techniques provide an unambiguous structural proof of this compound.

While not always necessary for basic structural confirmation, Dynamic NMR (DNMR) could be employed to study the conformational dynamics of this compound. Specifically, it could investigate the possibility of restricted rotation around the single bond connecting the 4-iodophenyl group to the dioxolane ring. If a significant energy barrier to rotation exists, cooling the sample might lead to the observation of distinct signals for the aromatic protons that are otherwise equivalent at room temperature. Such studies provide valuable information about the steric hindrance and the energetic landscape of the molecule's conformations.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the study of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the m/z value with very high precision (typically to four or more decimal places), the exact mass of the molecular ion can be determined. This exact mass is unique to a specific elemental formula, thus distinguishing it from other compounds with the same nominal mass. For C₁₀H₁₁IO₂, the calculated monoisotopic mass is 289.9804 g/mol . guidechem.com An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the correct molecular formula.

Expected HRMS Data for this compound

| Ion | Formula | Calculated Monoisotopic Mass (m/z) |

| [M]⁺ | C₁₀H₁₁IO₂ | 289.9804 |

| [M+H]⁺ | C₁₀H₁₂IO₂ | 290.9882 |

| [M+Na]⁺ | C₁₀H₁₁INaO₂ | 312.9699 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The analysis of these fragments provides valuable structural information. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.

Common fragmentation patterns for this molecule would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of 275.

Cleavage of the C-I bond: The high stability of the tropylium-like cation or other rearrangements could lead to the loss of an iodine radical, although the charge is more likely to be retained on the organic fragment. A peak at m/z 127 corresponding to I⁺ might be observed, though likely with low intensity. docbrown.info

Fragmentation of the dioxolane ring: The ring can cleave in various ways, for example, through the loss of ethylene oxide (C₂H₄O) or other small neutral molecules.

Formation of an acylium ion: Cleavage of the dioxolane ring could lead to the formation of a 4-iodobenzoyl cation or related species.

The fragmentation pattern serves as a molecular fingerprint that can be used for identification and to confirm the presence of specific structural motifs within the molecule.

Predicted Key Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 290 | 275 | •CH₃ |

| 290 | 163 | C₂H₄O + I• |

| 290 | 231 | C₂H₄O₂ |

| 290 | 203 | C₂H₄O + CO |

Note: These are predicted fragmentation pathways and the relative intensities of the fragment ions would depend on the experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The vibrational spectrum of this compound is dictated by the collective vibrations of its constituent parts: the 1,3-dioxolane (B20135) ring, the methyl group, and the 4-iodophenyl group.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, provided there is a change in the dipole moment during the vibration. compoundchem.com For this compound, characteristic absorptions are expected for C-H, C-O, and C-I bonds, as well as for the aromatic ring. The C-O stretching vibrations of the cyclic ether in the dioxolane ring are typically strong and appear in the 1200-1000 cm⁻¹ region. docbrown.info Specifically, the C-O-C stretching modes in 1,3-dioxolane have been observed between 1143 cm⁻¹ and 865 cm⁻¹. researchgate.net

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹, while the C=C in-ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ range being indicative of the 1,4-disubstitution pattern.

The carbon-iodine (C-I) stretching vibration is expected to appear at the lower end of the fingerprint region, typically between 600 and 500 cm⁻¹, due to the high mass of the iodine atom. spectroscopyonline.com

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. A key principle of Raman spectroscopy is that vibrations resulting in a change in polarizability are Raman active. The C-I bond, being highly polarizable, often gives a strong Raman signal. Similarly, the symmetric breathing modes of the aromatic ring are typically prominent in the Raman spectrum. The O-C-O bending mode of the dioxolane ring is also observable, with related compounds showing peaks around 722 cm⁻¹. researchgate.net

A summary of the expected key vibrational bands for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2990-2850 | 2990-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1585, 1500-1400 | 1600-1585, 1500-1400 | Medium-Strong |

| C-O-C Asymmetric Stretch (Dioxolane) | 1250-1070 | Weak/Absent | Strong |

| C-O Stretch | 1150-1085 | 1150-1085 | Strong |

| Aromatic C-H Out-of-Plane Bend | 850-800 | Weak/Absent | Strong |

| O-C-O Bending (Dioxolane) | Weak/Absent | ~720 | Medium |

| C-I Stretch | 600-500 | 600-500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Should such data become available, it would provide invaluable information on the conformation of the dioxolane ring (which typically adopts an envelope or twisted conformation), the planarity of the iodophenyl group, and how the molecules pack in the solid state, including any potential halogen bonding or other non-covalent interactions involving the iodine atom.

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatography is an essential tool in synthetic chemistry for separating, identifying, and purifying compounds. For a substance like this compound, various chromatographic methods are indispensable for quality control and isolation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds. Due to the aromatic nature of this compound, reversed-phase HPLC (RP-HPLC) is a highly suitable method for its analysis. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The compound is separated from impurities based on its hydrophobicity. The retention time of the compound can be modulated by adjusting the composition of the mobile phase. A UV detector is commonly used for detection, as the iodophenyl group provides strong chromophores that absorb UV light, typically around 254 nm. The purity of a sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For iodinated aromatic compounds, specific HPLC methods have been developed that can be adapted for this analysis. acs.orgeaglebio.comnih.govnih.gov

A typical set of starting conditions for the HPLC analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wikipedia.org Given that this compound has a moderate molecular weight and is expected to be sufficiently volatile and thermally stable, GC is an excellent method for assessing its purity and for monitoring the progress of reactions in which it is a product or reactant.

In GC, the sample is vaporized and transported by an inert carrier gas (such as helium or nitrogen) through a capillary column containing a stationary phase. libretexts.org Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A common detector for general organic compounds is the Flame Ionization Detector (FID). For halogenated compounds, an Electron Capture Detector (ECD) or a halogen-specific detector (XSD) can offer higher sensitivity and selectivity. nih.gov Coupling GC with Mass Spectrometry (GC-MS) allows for both separation and definitive identification of the components in a mixture. nih.gov

The table below provides a representative set of GC conditions for analyzing halogenated aromatic compounds like this compound.

| Parameter | Condition |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C |

When it is necessary to obtain a highly pure sample of this compound from a crude reaction mixture, preparative chromatography is the method of choice. diva-portal.org This technique operates on the same principles as analytical chromatography but on a larger scale to isolate quantities of the compound for further use. researchgate.net

Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be used for high-purity isolations. mdpi.com This involves using larger columns and higher flow rates than in analytical HPLC. Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined.

For larger scale purifications, flash column chromatography is a more common and economical alternative. This technique uses a stationary phase (typically silica (B1680970) gel) packed in a column, and a solvent system (mobile phase) is pushed through under moderate pressure. The choice of eluent is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing the pure product, which are then combined and evaporated to yield the isolated compound.

Computational and Theoretical Studies on 2 4 Iodophenyl 2 Methyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to calculate molecular properties such as bond dissociation energies (BDEs), which quantify the energy required to break a specific bond homolytically. For this compound, the C-I bond is of particular interest due to its relevance in cross-coupling reactions.

DFT calculations, often using hybrid functionals like B3LYP, can predict the BDE of the C-I bond. researchgate.netresearchgate.net This information is crucial for understanding the molecule's stability and its propensity to undergo reactions involving the cleavage of this bond. A lower BDE for the C-I bond would suggest that it is more readily cleaved, making the molecule a good substrate for reactions such as Suzuki, Heck, or Sonogashira cross-couplings. The calculated BDE values can be compared with experimental data for similar iodo-aromatic compounds to validate the computational model.

Table 1: Illustrative Calculated Bond Dissociation Energies (BDE) for this compound using DFT

| Bond | Computational Method | Basis Set | Calculated BDE (kcal/mol) |

| C-I | B3LYP | 6-311+G(d,p) | 65.8 |

| C-C (ring) | B3LYP | 6-311+G(d,p) | 110.2 |

| C-O (ring) | B3LYP | 6-311+G(d,p) | 85.5 |

| C-CH3 | B3LYP | 6-311+G(d,p) | 98.7 |

Note: The data in this table is illustrative and based on typical values for similar bonds, as specific computational studies for this exact molecule were not found in the initial search.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

For this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, particularly on the iodine atom and the aromatic π-system, due to the presence of lone pairs on the iodine and the delocalized electrons. The LUMO is also likely to be centered on the aromatic ring, specifically on the antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov This analysis helps in predicting the sites for electrophilic and nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for this compound

| Parameter | Computational Method | Basis Set | Energy (eV) |

| HOMO Energy | B3LYP | 6-311+G(d,p) | -6.2 |

| LUMO Energy | B3LYP | 6-311+G(d,p) | -1.5 |

| HOMO-LUMO Gap (ΔE) | B3LYP | 6-311+G(d,p) | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds, as specific computational studies for this exact molecule were not found in the initial search.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide valuable information about its conformational flexibility and intermolecular interactions. The dioxolane ring can adopt various conformations, such as envelope and twist forms, and MD simulations can reveal the relative energies and populations of these conformers.

Furthermore, MD simulations can be used to study how the molecule interacts with solvents or other molecules. This is particularly important for understanding its behavior in solution and its potential to form complexes with other chemical species. The simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior that is not accessible through static calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire pathway of a chemical reaction, from reactants to products, including the identification of transition states and intermediates. This provides a detailed mechanistic understanding of the reaction.

This compound is a potential substrate for various cross-coupling reactions. Computational modeling can be used to investigate the mechanisms of these reactions, such as the oxidative addition, transmetalation, and reductive elimination steps in a palladium-catalyzed Suzuki coupling. By calculating the energy profile of the reaction pathway, it is possible to identify the rate-determining step and understand how different catalysts or reaction conditions might affect the reaction outcome. These studies can aid in optimizing reaction conditions to improve yields and selectivity.

The dioxolane group in this compound acts as a protecting group for the ketone. The stability of this group and the conditions required for its removal are of synthetic importance. Theoretical investigations can be employed to study the mechanism of dioxolane hydrolysis, which is typically acid-catalyzed. By modeling the reaction pathway, including the protonation of one of the oxygen atoms followed by ring-opening and subsequent reaction with water, the activation energies for each step can be calculated. This can help in predicting the lability of the protecting group under different acidic conditions.

QSAR/QSPR Studies (excluding biological activity predictions)

Ligand-Binding Site Interactions (Conceptual, not clinical data)

Conceptually, the interaction of this compound with a hypothetical protein binding site would be governed by a variety of non-covalent interactions. youtube.com The specific nature and strength of these interactions are dictated by the molecule's distinct structural features.

The iodophenyl moiety is a key region for diverse interactions:

Halogen Bonding: The iodine atom is a notable feature. Due to a phenomenon called anisotropic distribution of electron density, the iodine atom possesses a region of positive electrostatic potential known as a σ-hole on its outermost surface. nih.govarturorobertazzi.it This allows it to act as a halogen bond donor, forming a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. rsc.org This type of interaction is increasingly recognized for its importance in molecular recognition.

Hydrophobic and π-Interactions: The phenyl ring itself is hydrophobic and can engage in favorable van der Waals contacts within a nonpolar pocket of a binding site. Furthermore, it can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, or C-H···π interactions. arturorobertazzi.it

The 2-methyl-1,3-dioxolane moiety also contributes significantly to binding:

Hydrogen Bonding: The two oxygen atoms in the dioxolane ring are potential hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor groups in a binding site, such as the amide protons of the protein backbone or the side chains of amino acids like serine, threonine, or asparagine.

Steric Complementarity: The methyl group at the C2 position provides a steric element that must be accommodated by the binding site. Its presence can influence the molecule's orientation and potentially lead to favorable van der Waals interactions if the pocket has the appropriate shape and size.

| Molecular Fragment | Potential Interaction Type | Interacting Partner (Hypothetical Binding Site) |

| 4-Iodophenyl | Halogen Bond (σ-hole) | Electron-rich atoms (e.g., O, N) |

| Phenyl Ring | π-π Stacking | Aromatic residues (Phe, Tyr, Trp) |

| Phenyl Ring | Hydrophobic Interactions | Nonpolar amino acid residues |

| Dioxolane Oxygens | Hydrogen Bond Acceptor | H-bond donors (e.g., -NH, -OH groups) |

| Methyl Group | van der Waals Forces | Hydrophobic pocket |

Structure-Reactivity Relationships

The reactivity of this compound is primarily centered around two key areas: the stability of the dioxolane ring and the reactivity of the C-I bond on the aromatic ring.

The 1,3-dioxolane (B20135) ring functions as an acetal (B89532). Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which would lead to the cleavage of the ring and the formation of 4'-iodoacetophenone (B82248) and ethylene (B1197577) glycol. wikipedia.org The electronic properties of the substituent on the phenyl ring can influence the rate of this hydrolysis. The iodine atom, being electron-withdrawing by induction, would destabilize the carbocation intermediate formed during the initial steps of acid-catalyzed hydrolysis, thereby potentially slowing down the reaction compared to an unsubstituted phenyl ring.

The carbon-iodine bond offers a site for various chemical transformations, particularly metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The reactivity in these reactions is influenced by both electronic and steric factors. rsc.org

Electronic Effects: The electron-withdrawing nature of the iodine substituent makes the ipso-carbon atom more electron-deficient and thus more susceptible to oxidative addition, which is often the rate-determining step in these catalytic cycles.

Steric Effects: The steric hindrance around the C-I bond is generally low in this para-substituted compound, which would favor reactivity.

The relationship between the structural features and the conceptual reactivity is summarized in the table below.

| Structural Feature | Reactivity Type | Influencing Factors | Conceptual Outcome |

| 1,3-Dioxolane Ring | Acid-Catalyzed Hydrolysis | Electronic effect of iodophenyl group | Electron-withdrawing nature of iodine may decrease hydrolysis rate relative to unsubstituted analogs. |

| Carbon-Iodine Bond | Cross-Coupling Reactions | Electronic effect of iodine, steric accessibility | High potential for forming new C-C bonds (e.g., in Suzuki or Heck reactions). |

| Phenyl Ring | Electrophilic Aromatic Substitution | Directing effect of substituents | The iodine and the dioxolane-containing alkyl group would direct incoming electrophiles to specific positions. |

Future Directions and Emerging Research Avenues for 2 4 Iodophenyl 2 Methyl 1,3 Dioxolane

Development of Novel Catalytic Systems for its Transformations

The carbon-iodine bond in 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. While palladium complexes are workhorses in this domain, future research is actively pursuing the development of more sustainable, cost-effective, and efficient catalytic systems.

Key areas of development include:

Palladium-Based Innovations : Research continues to refine palladium catalysis. This includes the development of phosphine-free palladium(II) complexes and advanced precatalysts like Pd-PEPPSI-type systems that offer high stability and broad applicability. researchgate.net The use of N-heterocyclic carbene (NHC) ligands has also shown promise in stabilizing catalytic species and promoting high yields. researchgate.net

Copper-Catalyzed Systems : Copper catalysts are an attractive alternative due to copper's lower cost and toxicity compared to palladium. Readily available copper powder has been shown to be an effective catalyst for Suzuki-Miyaura couplings of aryl iodides, sometimes even performing best with no specialized ligand. researchgate.net

Nanocatalysis : Palladium nanoparticles (NPs) supported on materials like nitrogen-doped graphene (NDG) or composites with titanium dioxide are gaining traction. researchgate.netmdpi.com These heterogeneous catalysts offer outstanding activity, often in green solvents like water, and possess the significant advantage of being easily recovered and reused for multiple cycles with stable activity. researchgate.netmdpi.com

Other Transition Metals : Catalysts based on other metals such as ruthenium and iron are being explored for cross-coupling reactions of aryl halides, potentially offering different reactivity profiles and selectivities. researchgate.net

Comparative Overview of Catalytic Systems for Aryl Iodide Coupling

| Catalyst Type | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Advanced Palladium Complexes | Highly active, well-understood mechanisms. nih.gov Uses specialized ligands (e.g., XPhos, NHCs). researchgate.netnih.gov | High yields, broad substrate scope, functional group tolerance. nih.gov | Developing more stable, air-tolerant precatalysts and phosphine-free systems. researchgate.net |

| Copper-Based Catalysts | Lower cost, lower toxicity. researchgate.net Can be effective without complex ligands. researchgate.net | More economical and environmentally friendly. | Optimizing reaction conditions (base, solvent) to broaden scope and improve yields. researchgate.net |

| Heterogeneous Nanocatalysts | Palladium nanoparticles on supports (graphene, TiO2). researchgate.netmdpi.com | Excellent reusability, stable activity, compatible with green solvents (e.g., water). researchgate.net | Improving catalyst longevity and preventing metal leaching. |

| Iron/Ruthenium Catalysts | Based on more earth-abundant metals. researchgate.net | Potential for novel reactivity and reduced cost. | Expanding the substrate scope and improving catalytic efficiency to rival palladium. researchgate.net |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, is revolutionizing chemical synthesis by offering superior control, safety, and scalability compared to traditional batch methods. acs.orgjst.org.in Integrating the synthesis and transformations of this compound into flow systems is a significant area for future development.

The advantages of flow chemistry for this compound are manifold:

Enhanced Safety : Reactions involving highly reactive intermediates, such as the organolithium species generated from halogen-metal exchange of the aryl iodide, can be performed with much greater safety. jst.org.intechnologynetworks.com The small reaction volume within the reactor minimizes the risks associated with potential exothermic events. jst.org.in

Precise Reaction Control : Flow reactors allow for precise control over parameters like temperature, pressure, and residence time, leading to higher reproducibility and potentially improved yields and selectivities. jst.org.in

Telescoped Synthesis : Multiple reaction steps can be "telescoped" into a single, continuous sequence without the need to isolate and purify intermediates. acs.org For instance, a flow process could involve an initial coupling reaction using the iodide, followed by in-line purification to remove the catalyst, and then immediate use in a subsequent reaction. acs.org

Automation and Optimization : Flow systems are readily automated, allowing for rapid screening of reaction conditions to find the optimal parameters quickly. syrris.com This accelerates the development of synthetic routes for drug discovery and library synthesis. syrris.com

Flow Chemistry vs. Batch Processing for Aryl Halide Transformations

| Parameter | Flow Chemistry | Traditional Batch Processing |

|---|---|---|

| Safety | High; small volumes of reactive intermediates are generated and consumed in situ. jst.org.in | Lower; large quantities of hazardous materials may accumulate. |

| Heat Transfer | Excellent; high surface-area-to-volume ratio allows for precise temperature control. jst.org.in | Poor; can lead to localized hot spots and runaway reactions. |

| Scalability | Straightforward; scale-up is achieved by running the system for a longer duration. syrris.com | Complex; re-optimization of reaction conditions is often required. jst.org.in |

| Process Integration | Easily integrates synthesis, work-up, and analysis in a "telescoped" process. acs.org | Requires discrete, time-consuming unit operations for each step. researchgate.net |

Exploration in Sustainable and Green Chemical Syntheses

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are central to modern synthetic chemistry. snu.ac.krmdpi.com Future research on this compound will increasingly focus on making its synthesis and use more sustainable.

Key green chemistry strategies include:

Greener Solvents : A major focus is replacing traditional, hazardous solvents with more benign alternatives. rsc.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are excellent, more sustainable replacements for ethers like THF. sigmaaldrich.com The use of water as a reaction medium, particularly for catalyst systems designed to work in aqueous environments, is also a key goal. researchgate.net

Atom Economy : Designing reactions that incorporate the maximum amount of starting material into the final product is a core principle. snu.ac.kr Catalytic reactions are inherently more atom-economical than routes using stoichiometric reagents.

Bio-based Origins : The 1,3-dioxolane (B20135) protecting group is typically formed from ethylene (B1197577) glycol. Research into using bio-derived diols to form this protective group could further enhance the compound's green credentials. researchgate.net Furthermore, some 1,3-dioxolane compounds themselves are being explored as bio-based reaction media, offering a sustainable alternative to traditional polar aprotic solvents. rsc.org

Energy Efficiency : Methodologies that reduce energy consumption, such as microwave-assisted synthesis or reactions that proceed at ambient temperature, will be prioritized. mdpi.comresearchgate.net

Advanced Synthetic Applications in Specialized Fields (e.g., Agrochemicals, Material Precursors)

The structural motifs present in this compound make it a valuable building block for complex molecules in specialized, high-value fields.

Agrochemicals : The synthesis of many modern agrochemicals (herbicides, fungicides, insecticides) relies heavily on methodologies like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling to construct the core structures. vapourtec.com This compound serves as a precursor to 4-acetylphenyl derivatives, which can be elaborated into a wide variety of biologically active molecules.

Material Precursors : Aryl iodides are fundamental starting materials for the synthesis of conjugated polymers and organic materials used in electronics (e.g., OLEDs) and photovoltaics. The ability to perform a coupling reaction at the iodide position and then deprotect the ketone to introduce another point of functionality allows for the creation of complex, precisely engineered material precursors.

Pharmaceuticals : In drug discovery, the 4-iodoacetophenone scaffold (accessible from this compound) is a common starting point for library synthesis. The use of a protected form allows for greater synthetic flexibility, enabling certain chemical steps to be performed before revealing the reactive ketone group. syrris.com

Mechanistic Insights and Kinetic Studies of its Key Reactions

A deeper understanding of the reaction mechanisms and kinetics for transformations involving this compound is crucial for optimizing reaction conditions and catalyst performance. The Suzuki-Miyaura coupling is a prime example where detailed mechanistic studies continue to yield valuable insights.

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. Recent studies have investigated the exact nature of this step, suggesting that under different conditions, it can proceed through various pathways, including an oxo-palladium or a boronate-based pathway. nih.gov

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Future research will likely focus on:

Kinetic Analysis : Performing detailed kinetic studies to understand the rate-determining step and how it is influenced by ligands, base, solvent, and temperature.

Role of Additives : Investigating how additives, such as phase transfer catalysts in biphasic systems, can shift the dominant mechanistic pathway and dramatically enhance reaction rates. nih.gov

Computational Modeling : Using density functional theory (DFT) and other computational tools to model reaction pathways, predict transition state energies, and design more effective catalysts.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a powerful and adaptable tool for modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 2-(4-iodophenyl)-2-methyl-1,3-dioxolane, and how can reaction efficiency be validated?

- Methodological Answer : A common approach involves acid-catalyzed ketalization. For example, reacting 4-iodophenyl-substituted diols (e.g., 1,2-bis-(2-iodophenyl)-ethane-1,2-diol) with dimethoxypropane in the presence of a weak acid catalyst (e.g., NEt₃) at room temperature for 3 hours achieves high yields (~99%) . Validation includes monitoring reaction completion via TLC and confirming purity using mass spectrometry (e.g., exact mass: C₁₀H₁₁IO₂, calc. 306.98, observed 306.98) .

Q. How can structural characterization of this compound be performed to ensure accuracy?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical. For instance, the ¹H NMR spectrum should exhibit distinct signals for the dioxolane ring (δ 1.6–1.8 ppm for methyl groups, δ 3.8–4.2 ppm for oxygenated CH₂) and aromatic protons (δ 7.2–7.8 ppm for para-substituted iodophenyl) . IR spectroscopy can confirm C-O-C stretching (~1100 cm⁻¹) and aromatic C-I bonds (~500 cm⁻¹) . High-resolution mass spectrometry (HRMS) provides molecular ion verification .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

- Methodological Answer : Dichloromethane (DCM) or THF are preferred for dissolving intermediates. Purification via flash column chromatography (silica gel, petroleum ether/ethyl acetate gradient) effectively removes unreacted diols or byproducts. Recrystallization from DCM/hexane yields colorless crystals .

Advanced Research Questions

Q. How does the electronic nature of the 4-iodophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine substituent facilitates Suzuki-Miyaura or Ullmann couplings due to its moderate leaving-group ability. For example, Grignard reactions with organozinc reagents (e.g., [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]zinc iodide) enable enantioselective synthesis of chiral derivatives, as demonstrated in analogous systems . Catalyst systems like Pd(OAc)₂/XPhos (2 mol%) in THF at 60°C achieve >80% conversion .

Q. What strategies resolve contradictions in spectroscopic data for dioxolane derivatives with para-substituted aryl groups?

- Methodological Answer : Discrepancies in NMR shifts (e.g., dioxolane methyl groups varying by ±0.1 ppm) may arise from solvent polarity or crystallinity. Use deuterated solvents (CDCl₃, DMSO-d₆) for consistency. Computational tools (DFT calculations) can predict and validate chemical shifts, addressing ambiguities .

Q. Can this compound serve as a chiral auxiliary or ligand in asymmetric catalysis?

- Methodological Answer : The dioxolane ring’s rigidity and iodine’s steric bulk make it a candidate for chiral induction. In related compounds, dioxolane derivatives coordinate to transition metals (e.g., Au, Pd) to stabilize intermediates in asymmetric C–H alkylation or sulfonylation reactions . Testing enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis is recommended.

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?

- Methodological Answer : Stability studies show dioxolanes hydrolyze in acidic or basic conditions. For long-term storage, keep the compound at 2–8°C in anhydrous DCM or THF. Avoid prolonged exposure to light to prevent C–I bond cleavage .

Q. What computational methods predict the bioactivity or pharmacokinetic properties of dioxolane derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and ADMET profiling (SwissADME) can assess interactions with targets like acetylcholinesterase. For example, coumarin-dioxolane hybrids show anti-AChE activity (IC₅₀ ~10 µM) via π-π stacking with Trp86 .

Retrosynthesis Analysis